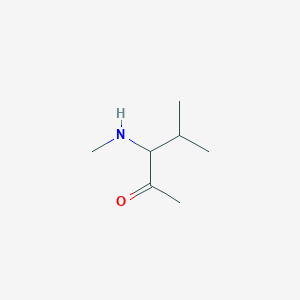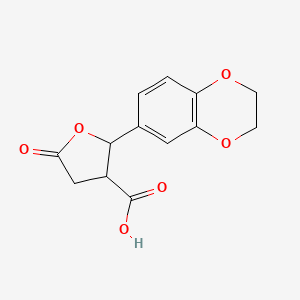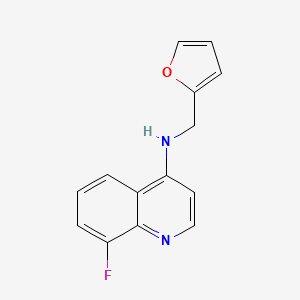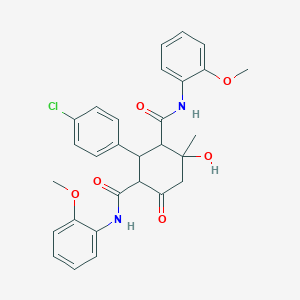![molecular formula C15H9BrN4 B11053000 4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11053000.png)
4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with amino, bromo, cyano, and phenyl-ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE can be achieved through multi-step organic reactions. One common method involves the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The amino, bromo, and cyano groups are introduced through substitution reactions using appropriate reagents such as bromine, cyanogen bromide, and amines.
Phenyl-Ethenyl Group Addition: The phenyl-ethenyl group is added via a Heck reaction, which involves the coupling of a phenyl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or dehalogenated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
4-AMINO-2-BROMO-5-CYANO-3-PYRIDYL CYANIDE: Lacks the phenyl-ethenyl group, which may affect its reactivity and applications.
2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE: Lacks the amino group, potentially altering its biological activity.
Uniqueness: The presence of both the phenyl-ethenyl and amino groups in 4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE makes it unique, providing a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C15H9BrN4 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H9BrN4/c16-15-12(9-18)14(19)11(8-17)13(20-15)7-6-10-4-2-1-3-5-10/h1-7H,(H2,19,20)/b7-6+ |
InChI Key |
CSMBLBFDWCQVJS-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C(=C(C(=N2)Br)C#N)N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=C(C(=N2)Br)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,3-dimethyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11052918.png)
![5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B11052925.png)
![4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11052928.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11052934.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11052946.png)
![Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11052965.png)
![1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11052972.png)


![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11052986.png)


![3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053002.png)

